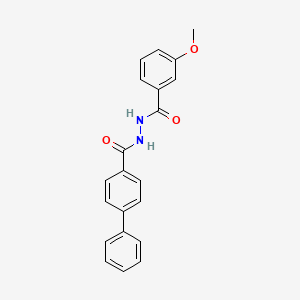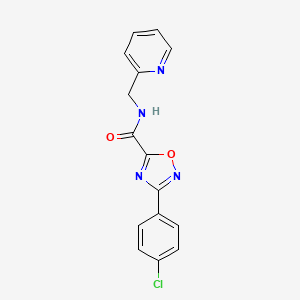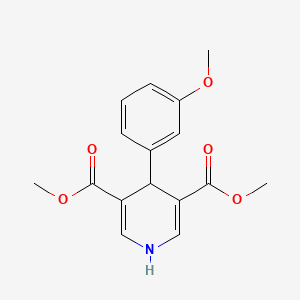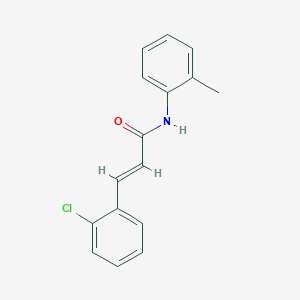
N-(3-methoxyphenyl)-4-morpholinecarbothioamide
Overview
Description
N-(3-methoxyphenyl)-4-morpholinecarbothioamide, commonly known as MPTP, is a chemical compound that has been widely studied for its potential therapeutic applications in various neurological disorders. MPTP was first synthesized in 1976 and has since been extensively researched due to its ability to selectively damage dopaminergic neurons in the brain.
Scientific Research Applications
Antimicrobial Applications
N-(3-methoxyphenyl)morpholine-4-carbothioamide: and its derivatives have shown promising results as antimicrobial agents. They have been tested against various bacterial and fungal strains, exhibiting significant inhibitory activity . The compound’s ability to bind with RNA suggests its potential as a novel antibacterial agent, particularly against drug-resistant strains. This makes it a valuable candidate for further research and development in the field of antibiotics.
Antioxidant Potential
Apart from its antimicrobial properties, this compound has also demonstrated excellent antioxidant capabilities . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The compound’s antioxidant activity suggests it could be used in the development of new therapeutic agents aimed at combating oxidative stress-related conditions.
Biochemical Research
In biochemical research, N-(3-methoxyphenyl)morpholine-4-carbothioamide serves as a structural model for studying the interaction between small molecules and biological macromolecules . Its binding patterns with RNA can be analyzed to understand the molecular basis of its activity, which is essential for designing more effective drugs.
Pharmacological Studies
The pharmacological applications of this compound are linked to its antimicrobial and antioxidant properties. It can be used as a lead compound in the design of new drugs with improved efficacy and reduced side effects . The compound’s biocompatibility makes it a suitable candidate for further in vivo studies to assess its therapeutic potential.
Material Science
In material science, compounds like N-(3-methoxyphenyl)morpholine-4-carbothioamide can be explored for their potential use in creating new materials with antimicrobial properties . These materials could be used in medical devices, coatings, and other applications where microbial resistance is crucial.
Environmental Science
The environmental applications of this compound could involve its use in bioremediation processes to degrade environmental pollutants . Its antimicrobial properties might also be beneficial in treating wastewater or developing biocontrol agents to manage plant diseases in agriculture.
Analytical Chemistry
In analytical chemistry, N-(3-methoxyphenyl)morpholine-4-carbothioamide could be used as a reagent or a standard for calibrating instruments . Its well-defined structure and properties make it suitable for use in various analytical techniques to identify or quantify other substances.
Organic Synthesis
Finally, this compound plays a role in organic synthesis, where it can be used as a building block for synthesizing a wide range of chemical entities . Its versatile structure allows for modifications that can lead to the creation of novel compounds with potential applications across different fields of chemistry and medicine.
Mechanism of Action
Target of Action
Similar compounds have shown inhibitory potential against rna .
Mode of Action
It has been suggested that certain derivatives of n-acyl-morpholine-4-carbothioamides can potentially inhibit rna
Biochemical Pathways
Given its potential rna inhibitory activity, it may impact the transcription and translation processes within the cell .
Result of Action
Certain derivatives of n-acyl-morpholine-4-carbothioamides have shown promising antibacterial and antifungal activities .
properties
IUPAC Name |
N-(3-methoxyphenyl)morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-15-11-4-2-3-10(9-11)13-12(17)14-5-7-16-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJQDZXDKAVQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001249063 | |
| Record name | N-(3-Methoxyphenyl)-4-morpholinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
300706-28-9 | |
| Record name | N-(3-Methoxyphenyl)-4-morpholinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300706-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Methoxyphenyl)-4-morpholinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(2-methylbenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5517046.png)

![4-phenyl-N-[1-(3-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B5517075.png)

![methyl 2-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5517085.png)

![3-{[rac-(1S,5R)-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B5517097.png)

![7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5517115.png)
![N-ethyl-2-methyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5517122.png)
![N-[3-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B5517123.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5517127.png)
![(4-chlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5517139.png)
